An In-depth Technical Guide to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
An In-depth Technical Guide to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
CAS Number: 885519-07-3
This technical guide provides a comprehensive overview of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, plausible synthetic routes with experimental protocols, and potential applications based on the reactivity of its functional groups.
Chemical and Physical Properties
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a poly-substituted benzene derivative. The interplay of its bromo, methoxy, methyl, and nitro functional groups dictates its reactivity and potential utility as a chemical intermediate. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 885519-07-3 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| IUPAC Name | 5-bromo-1-methoxy-2-methyl-3-nitrobenzene | [1] |
| Synonyms | 4-Bromo-2-methoxy-6-nitrotoluene, 5-Bromo-2-methyl-3-nitroanisole | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Electrophilic Nitration
A potential route to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is the nitration of 3-bromo-2-methylanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The bromine atom is a deactivating but ortho-, para-directing group. The interplay of these directing effects would likely favor the introduction of the nitro group at the C3 position, which is ortho to the methyl group and meta to the bromo and methoxy groups.
Caption: Proposed synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.
General Experimental Protocol for Nitration
The following is a generalized experimental protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.
Materials and Reagents:
-
3-Bromo-2-methylanisole (starting material)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This mixture should be prepared fresh before use.
-
Reaction Setup: Dissolve the starting material, 3-bromo-2-methylanisole, in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-5 °C) throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.
Reactivity and Potential Applications
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a versatile intermediate for further chemical transformations, primarily due to the reactivity of its bromo and nitro functional groups.[2]
Cross-Coupling Reactions
The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 5-position.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromo group by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aniline derivative is a valuable precursor for the synthesis of a wide array of compounds, including amides, sulfonamides, and diazonium salts, which can be further functionalized.
Caption: Potential synthetic transformations of the title compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the involvement of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in any signaling pathways. However, the biological activities of related nitroaromatic and brominated phenolic compounds have been reported.
Nitro-substituted compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3] The nitro group can be bioreduced to form reactive intermediates that can interact with cellular macromolecules. The degradation of nitrobenzene in certain microorganisms involves pathways that lead to intermediates like 2-aminophenol or catechol, which are then further metabolized.[4][5][6]
Furthermore, some organochalcogen compounds containing a nitro-substituted benzyl moiety have been shown to exhibit anticancer properties by targeting oncogenic signaling pathways such as the Akt/mTOR and ERK pathways.[3]
Given the structural features of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, it could be a candidate for biological screening to explore its potential as a modulator of cellular signaling pathways, although further research is required to establish any such activity.
Spectroscopic Data
Predicted ¹H NMR Spectrum
In a predicted ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl and methoxy protons. The electron-withdrawing nitro group and the bromine atom would deshield the adjacent aromatic protons, causing them to appear at a lower field. The methyl and methoxy protons would appear as singlets at a higher field.
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, the carbon atoms attached to the electron-withdrawing nitro, bromo, and methoxy groups would exhibit characteristic chemical shifts. The carbon of the methyl group would appear at a high field.
Note: The predicted spectral data should be confirmed by experimental analysis upon synthesis of the compound.
Conclusion
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its functional groups offer multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While specific experimental data for its synthesis and biological activity are currently limited, this guide provides a framework for its preparation and highlights its potential for further investigation. Researchers are encouraged to perform detailed characterization and biological evaluation to fully explore the properties of this compound.
References
- 1. 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 24728102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene [myskinrecipes.com]
- 3. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]



